

Thermochemical Profile of **cis-1-Chloro-1-butene**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1-Chloro-1-butene**

Cat. No.: **B1624030**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **cis-1-Chloro-1-butene**. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines the experimental methodology for the determination of the enthalpy of formation, and provides a visual representation of the relationships between core thermochemical properties.

Quantitative Thermochemical Data

The thermochemical properties of **cis-1-Chloro-1-butene** have been compiled from various sources, with a significant portion of the critically evaluated data available through the National Institute of Standards and Technology (NIST) and Cheméo.^{[1][2][3]} The following tables summarize the key quantitative data for the gaseous and liquid phases of the compound.

Table 1: Standard State Thermochemical Properties of **cis-1-Chloro-1-butene** (Gas Phase)

Property	Symbol	Value	Units	Source
Standard Enthalpy of Formation	$\Delta_f H^\circ_{\text{gas}}$	-19.20	kJ/mol	NIST[1][3]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	51.09	kJ/mol	Joback Calculated[1]

Table 2: Physical and Thermochemical Properties of **cis-1-Chloro-1-butene**

Property	Symbol	Value	Units	Source
Molecular Weight	MW	90.55	g/mol	Cheméo[1]
Normal Boiling Point	T _{boil}	336.65 - 336.70	K	NIST[1]
Enthalpy of Vaporization	Δ _{vap} H°	28.84	kJ/mol	Joback Calculated[1]
Enthalpy of Fusion	Δ _{fus} H°	10.51	kJ/mol	Joback Calculated[1]
Critical Temperature	T _c	Not Available	K	-
Critical Pressure	P _c	3970.51	kPa	Joback Calculated[1]
Ideal Gas Heat Capacity	C _{p,gas}	Data available as a function of temperature	J/(mol·K)	NIST[2]
Enthalpy (Ideal Gas)	H	Data available as a function of temperature	kJ/mol	NIST[2]
Enthalpy (Liquid in equilibrium with Gas)	H	Data available as a function of temperature	kJ/mol	NIST[2]

Experimental Protocols

The standard enthalpy of formation for **cis-1-Chloro-1-butene** in the gas phase was determined by Levanova, Rodova, et al. in 1974, as cited by the NIST WebBook.[3] The method is noted as "Eqk," which signifies that the value was derived from equilibrium studies. [3] While the full experimental text from the original publication is not readily available, a generalized methodology for determining enthalpy of formation from isomerization equilibrium is described below.

Generalized Methodology: Determination of Enthalpy of Formation from Isomerization Equilibrium

The thermochemical data for the isomers of 1-chloro-1-butene were likely determined by studying the equilibrium of the isomerization reaction between the cis and trans isomers, as well as potentially other related equilibria, such as dehydrochlorination reactions of dichlorobutanes.

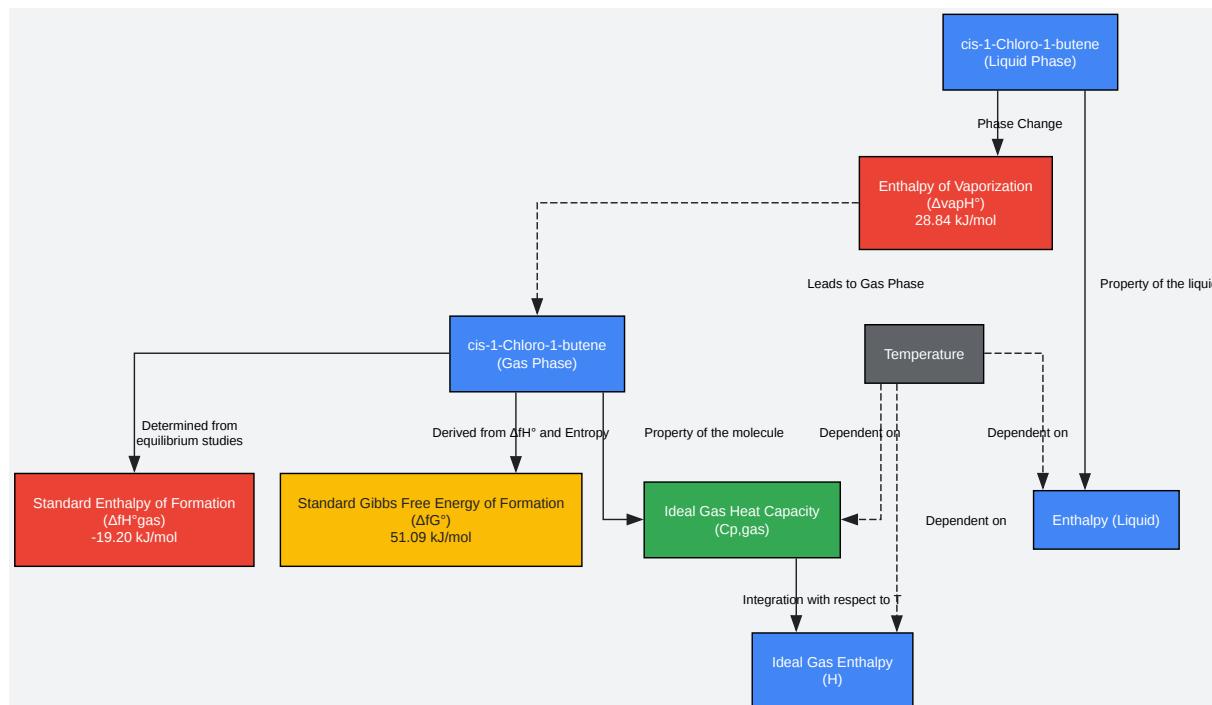
1. Establishment of Equilibrium: A known quantity of a starting material, which could be a pure isomer of 1-chloro-1-butene or a related compound, is introduced into a sealed reactor of a known volume. The reactor is then heated to a specific, constant temperature. A catalyst may be employed to facilitate the attainment of equilibrium within a reasonable timeframe.
2. Sampling and Analysis: Once the reaction mixture has reached equilibrium, which is confirmed by the concentrations of the components remaining constant over time, a sample is extracted. The composition of the equilibrium mixture is then analyzed. Gas chromatography (GC) is a common and effective technique for separating and quantifying the different isomers and any other components present in the mixture.
3. Calculation of the Equilibrium Constant: From the molar concentrations or partial pressures of the reactants and products at equilibrium, the equilibrium constant (K_{eq}) for the isomerization reaction (e.g., **cis-1-Chloro-1-butene** \rightleftharpoons trans-1-Chloro-1-butene) is calculated at that specific temperature.
4. Temperature Dependence and Thermodynamic Parameters: This process is repeated at several different temperatures. The van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the standard enthalpy change of the reaction (ΔrH°), is then applied:

$$d(\ln K_{eq})/dT = \Delta rH^\circ / (RT^2)$$

By plotting $\ln(K_{eq})$ versus $1/T$, a straight line is typically obtained. The slope of this line is equal to $-\Delta rH^\circ/R$, where R is the ideal gas constant. From this, the standard enthalpy change for the isomerization reaction can be determined.

5. Determination of Enthalpy of Formation: If the standard enthalpy of formation of one of the isomers (e.g., trans-1-chloro-1-butene) is known from other experimental methods, such as

combustion calorimetry, the standard enthalpy of formation of the other isomer (**cis-1-chloro-1-butene**) can be calculated using Hess's Law:


$$\Delta rH^\circ = \Delta fH^\circ(\text{trans}) - \Delta fH^\circ(\text{cis})$$

Therefore, $\Delta fH^\circ(\text{cis}) = \Delta fH^\circ(\text{trans}) - \Delta rH^\circ$.

This equilibrium method is a powerful tool for determining the thermochemical properties of isomers where direct calorimetric measurements may be challenging.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow and relationship between the key thermochemical properties of **cis-1-Chloro-1-butene**.

[Click to download full resolution via product page](#)

Caption: Relationship between key thermochemical properties of **cis-1-Chloro-1-butene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1,1-dichloro- [webbook.nist.gov]
- 2. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 3. 2-Chloro-1-butene [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of cis-1-Chloro-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1624030#thermochemical-data-for-cis-1-chloro-1-butene\]](https://www.benchchem.com/product/b1624030#thermochemical-data-for-cis-1-chloro-1-butene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com